(3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol is a natural product found in Panax ginseng with data available.
Scientific Research Applications
Biological Activities Compounds with similar structures have shown potential biological activities. For instance, research by Skariyachan et al. (2011) on β-sitosterol, a structurally similar compound, indicated its potential as a therapeutic agent against Methicillin-resistant Staphylococcus aureus (MRSA) infections, highlighting the antimicrobial properties of these compounds (Skariyachan et al., 2011). Similarly, Sidjui et al. (2015) found antimicrobial activity in cyclopenta[a]phenanthrene derivatives isolated from Leplaea mayombensis, reinforcing the potential of such compounds in treating infectious diseases (Sidjui et al., 2015).
Drug Development Potential The compound's structure suggests potential for drug development. For example, Gardner et al. (2017) studied a ginsenoside with a similar structure, exploring its impact on hERG1 channel gating. This research contributes to understanding the interaction of such compounds with biological molecules, which is crucial for drug development (Gardner et al., 2017).
Carcinogenic Potential Coombs et al. (1973) investigated the relationship between the structure and carcinogenicity of cyclopenta[a]phenanthrene derivatives. Their findings suggest that certain structural features in these compounds may influence their carcinogenic potential, which is important for safety assessments in drug development (Coombs, Bhatt, & Croft, 1973).
properties
Molecular Formula |
C30H52O4 |
---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19?,20-,21?,22?,23+,24+,25?,27-,28?,29-,30-/m1/s1 |
InChI Key |
SHCBCKBYTHZQGZ-OCSNIESUSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(C1CCC2([C@@H]1[C@@H](CC3[C@]2(CC(C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C |
synonyms |
protopanaxatriol protopanaxatriol, (3beta,6alpha,12beta,20R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.